molecular formula C12H13BrO3 B1399668 Methyl 4-bromo-3-(2-methylallyloxy)benzoate CAS No. 1147531-54-1

Methyl 4-bromo-3-(2-methylallyloxy)benzoate

Cat. No. B1399668
CAS RN: 1147531-54-1
M. Wt: 285.13 g/mol
InChI Key: AQRLTIVDZZNPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-bromo-3-(2-methylallyloxy)benzoate” is a chemical compound with the molecular formula C12H13BrO3 . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of a similar compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, has been described in a study . The synthesis involved mixing methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid. The reaction was heated to 80 °C for 3 days to form a dark purple viscous solution .

Scientific Research Applications

Synthesis of Photoactive Compounds

Methyl 4-bromo-3-(2-methylallyloxy)benzoate: is utilized in the synthesis of photoactive compounds, such as ortho-fluoroazobenzenes . These compounds exhibit unique properties that make them suitable for applications in light-responsive materials. They can undergo mechanical motions like twisting and bending when exposed to light, converting photochemical energy into mechanical energy. This has potential applications in creating advanced sensors, drug delivery systems, and molecular switches.

Drug Intermediate Production

The compound serves as an important intermediate in the production of pharmaceuticals . Its ester group’s orientation relative to the aromatic ring is crucial for the synthesis of various drug molecules, including those with potential anticancer properties.

Development of Smart Materials

Due to its photoactive nature, Methyl 4-bromo-3-(2-methylallyloxy)benzoate can be incorporated into smart materials that respond to light stimuli . These materials can be engineered to change their properties, such as color or permeability, in response to light, paving the way for innovative uses in environmental sensing and adaptive clothing.

Molecular Crystals with Mechanical Motion

The compound’s derivatives can form molecular crystals capable of mechanical motion . This property is particularly interesting for the development of micro-actuators and other devices that require precise control at the molecular level.

Photoswitchable Materials

The compound is integral to the design of photoswitchable materials, which can switch between different states upon exposure to light . This has significant implications for the creation of light-controlled electronic devices and circuits.

Photomechanical Molecular Crystals

Its application extends to the formation of photomechanical molecular crystals . These crystals can perform various mechanical actions when activated by light, which could be harnessed for energy conversion and storage solutions.

Advanced Separation Processes

Lastly, Methyl 4-bromo-3-(2-methylallyloxy)benzoate can be used in advanced separation processes . Its photoactive properties allow for the selective separation of compounds, which is beneficial in chemical purification and environmental cleanup efforts.

Mechanism of Action

Target of Action

It is known that brominated benzoates, such as this compound, often target proteins or enzymes in the body, interacting with them to cause a change in their function .

Mode of Action

Methyl 4-bromo-3-(2-methylallyloxy)benzoate, like other brominated benzoates, likely interacts with its targets through a process known as free radical bromination . This process involves the removal of a hydrogen atom from the target molecule, which is then replaced by a bromine atom . The presence of the bromine atom can significantly alter the function of the target molecule .

Biochemical Pathways

Brominated benzoates are known to be involved in various biochemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of target molecules, potentially affecting downstream biochemical pathways .

Pharmacokinetics

As a brominated benzoate, it is likely to be absorbed into the body and distributed to various tissues where it can interact with its targets . The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the specific metabolic pathways present in the body .

Result of Action

The introduction of a bromine atom into a target molecule can significantly alter its function, potentially leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Methyl 4-bromo-3-(2-methylallyloxy)benzoate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target molecule .

properties

IUPAC Name

methyl 4-bromo-3-(2-methylprop-2-enoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRLTIVDZZNPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a heterogeneous mixture of methyl 4-bromo-3-hydroxybenzoate (1.5 g, 6.49 mmol) and potassium carbonate (1.795 g, 12.98 mmol) in anhydrous acetone (50 mL) was added 3-bromo-2-methylprop-1-ene (2.62 mL, 26.0 mmol) at rt. The mixture was stirred rt for 4 h. The insoluble material was removed by filtration. The filtrate was concentrated under vacuum. The residue was diluted with ethyl acetate (100 mL), washed sequentially with 1 N NaOH solution (30 mL), water (2×40 mL), and brine (30 mL). The organic solution was dried over anhydrous MgSO4 and concentrated under vacuum. The residue was applied to ISCO (80 g silica gel, 5-10% ethyl acetate/hexane) to provide the desired product, methyl 4-bromo-3-(2-methylallyloxy)benzoate (1.81 g, 6.35 mmol, 98% yield), as a colorless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.795 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 200 ml pear flask were added methyl 4-bromo-3-hydroxybenzoate (3.5 g, 15 mmol), potassium carbonate (4.2 g, 30 mmol) and tetrabutylammonium iodide (0.084 g, 0.23 mmol) in DMF (35 ml) to give a suspension. At 0° C. was added 3-bromo-2-methylprop-1-ene (1.7 ml, 17 mmol) to this mixture, which was then stirred at room temperature for ˜16 h. The reaction mixture was partitioned between brine and ether, and the aqueous layer was extracted one more time with ethyl acetate. Combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to give the crude product methyl 4-bromo-3-(2-methylallyloxy)benzoate (4.3 g, 99% yield) as a light yellow oil. 1H NMR(CHLOROFORM-d) δ: 7.61 (d, J=8.1 Hz, 7H), 7.53 (d, J=1.5 Hz, 7H), 7.50 (dd, J=8.1, 1.8 Hz, 7H), 5.20 (d, J=1.0 Hz, 7H), 5.02-5.07 (m, 7H), 4.56 (s, 2H), 3.92 (s, 3H), 1.87 (s, 3H); ESI-MS: m/z 242.3 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0.084 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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